
(+)-Longicyclene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Longicyclene: is a naturally occurring sesquiterpene hydrocarbon found in various essential oils. It is known for its distinctive woody and spicy aroma, making it a valuable component in the fragrance and flavor industries. The compound is characterized by its bicyclic structure, which contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Longicyclene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The cyclization process is catalyzed by specific enzymes known as sesquiterpene synthases. In laboratory settings, the synthesis can be achieved through various organic reactions, including cyclization and rearrangement reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from natural sources such as cedarwood, pine, and other coniferous trees. The extraction process includes steam distillation or solvent extraction, followed by purification techniques like fractional distillation to isolate the compound in its pure form.
化学反应分析
Types of Reactions:
Oxidation: (+)-Longicyclene can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form different hydrogenated products using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involving halogens, such as bromination and chlorination, can occur under specific conditions to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, and carboxylic acids.
Reduction: Formation of hydrogenated sesquiterpenes.
Substitution: Formation of halogenated sesquiterpenes.
科学研究应用
Chemistry: (+)-Longicyclene is used as a starting material for the synthesis of various complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. Research is ongoing to understand its effects on human health and its potential as a natural remedy.
Industry: In the fragrance and flavor industries, this compound is used to impart woody and spicy notes to perfumes, colognes, and food products. Its stability and pleasant aroma make it a popular choice for various commercial applications.
作用机制
The mechanism of action of (+)-Longicyclene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. In biological systems, this compound can interact with cell membranes, altering their fluidity and affecting cellular processes. The exact pathways and molecular targets are still under investigation, but its effects on enzyme activity and membrane dynamics are key areas of focus.
相似化合物的比较
(-)-Longicyclene: The enantiomer of (+)-Longicyclene with similar chemical properties but different biological activities.
Caryophyllene: Another sesquiterpene with a similar bicyclic structure but distinct aromatic properties.
Humulene: A sesquiterpene with a similar molecular formula but different structural arrangement.
Uniqueness: this compound is unique due to its specific stereochemistry and the resulting biological activities. Its distinctive aroma and stability make it a valuable compound in various industries. Compared to other sesquiterpenes, this compound’s specific interactions with enzymes and cell membranes highlight its potential for diverse applications in research and industry.
属性
CAS 编号 |
1137-12-8 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC 名称 |
(1R,2S,7R)-2,6,6,9-tetramethyltetracyclo[5.4.0.02,9.08,10]undecane |
InChI |
InChI=1S/C15H24/c1-13(2)6-5-7-14(3)9-8-10-12(11(9)13)15(10,14)4/h9-12H,5-8H2,1-4H3/t9-,10?,11-,12?,14+,15?/m1/s1 |
InChI 键 |
WCEIQUQVIOGRBF-ZYBGGCANSA-N |
SMILES |
CC1(CCCC2(C3C1C4C2(C4C3)C)C)C |
手性 SMILES |
C[C@]12CCCC([C@@H]3[C@H]1CC4C3C24C)(C)C |
规范 SMILES |
CC1(CCCC2(C3C1C4C2(C4C3)C)C)C |
Key on ui other cas no. |
1137-12-8 |
Pictograms |
Environmental Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (+)-longicyclene?
A1: this compound has a molecular formula of C15H24 and a molecular weight of 204.35 g/mol. [] []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Various spectroscopic techniques have been employed to characterize this compound, including Nuclear Magnetic Resonance (NMR) [] [], Gas Chromatography-Mass Spectrometry (GC-MS) [] [] [] [] [], and UV-Vis spectroscopy. [] Two-dimensional NMR techniques like INADEQUATE have been particularly useful for complete assignment of 13C resonances. [] []
Q3: What are the natural sources of this compound?
A3: this compound is a naturally occurring sesquiterpene found in various plant sources, including the turpentine oil of Pinus longifolia. [] It has also been identified in Pinus massoniana [] [], Acori Tatarinowii Rhizoma [], Fleningia philippinensis Merr. et Rolfe [], and Cupressus macrocarpa. []
Q4: How does the concentration of this compound vary in Pinus massoniana based on stand density?
A4: Studies have shown a positive correlation between stand density and the relative content of this compound in the turpentine of Pinus massoniana. []
Q5: Can this compound be synthesized, and what is a significant intermediate in its synthesis?
A5: Yes, this compound can be synthesized. A key intermediate in its synthesis is 8,11-dibromo-longibornane, which can be derived from longifolene. []
Q6: What are some notable chemical reactions involving this compound?
A6: this compound can be converted to longifolene via an acid-catalyzed reaction. [] It can also undergo electrochemical oxidation to yield exo-5,5-dimethyl-6-methylenebicyclo[2.2.1]heptan-2-ol (nojigiku alcohol). [] Hydration reactions in the presence of zeolites and specific catalysts can lead to the formation of longicamphene hydrate and longiborneol. []
Q7: Does this compound exhibit any biological activity?
A7: While this compound itself has limited reported biological activity, some of its microbial metabolites, particularly (+)-(10S)-10-hydroxy-longicyclic acid and (+)-10-oxo-longicyclic acid, have shown suppressive effects on the SOS-inducing activity of mutagens like furylfuramide and aflatoxin B1. []
Q8: Does this compound play a role in plant-insect interactions?
A8: Research suggests that the boring activity of Monochamus alternatus larvae in Pinus massoniana can significantly increase the relative amounts of this compound emitted by the trees. This altered volatile profile may have implications for plant-insect interactions. []
Q9: What is the significance of this compound in tea?
A9: this compound is a characteristic aroma compound found in smoked lapsang souchong tea. It is absorbed by the tea leaves from the pine wood used in the smoking process, contributing to the tea's unique flavor profile. []
Q10: Have there been any computational studies on this compound?
A10: Yes, computational studies using molecular mechanics calculations have been performed to analyze the conformational behavior of this compound. These studies revealed that the compound primarily exists in a conformational equilibrium between two twist-chair-like conformations, denoted as TC11 and TC8. [] Additionally, DFT calculations have been used to investigate its electronic structure and reactivity. []
Q11: What do DFT studies reveal about the reactivity of this compound?
A11: DFT studies suggest that this compound is the least reactive among several sesquiterpenes in electron-transfer reactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


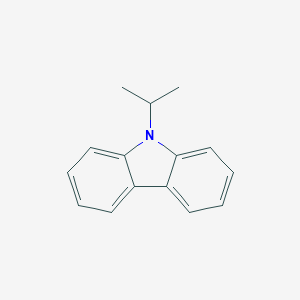
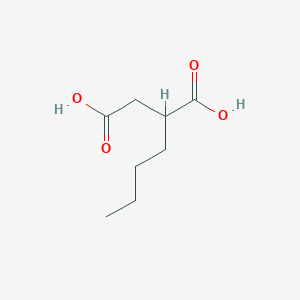
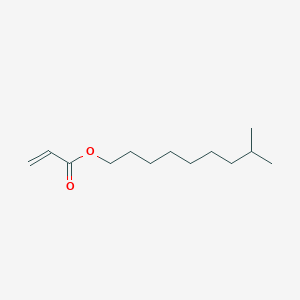


![1-[Hydroxy(phenyl)methyl]cyclohexanol](/img/structure/B74945.png)

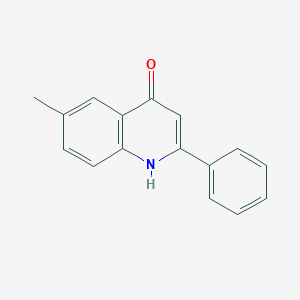

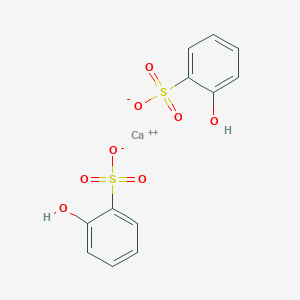


![2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B74956.png)

